molecular formula C20H27N3O4S B11080504 4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

Cat. No.: B11080504
M. Wt: 405.5 g/mol
InChI Key: LOPZJXMMEIYOHN-UHFFFAOYSA-N
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Description

4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is a complex organic compound with a molecular formula of C({20})H({27})N({3})O({4})S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Butyl Groups: The butyl groups are introduced via alkylation reactions using butyl halides in the presence of a base.

    Coupling with Benzoic Acid: The final step involves coupling the thiazinan derivative with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Butylamino)benzoic acid: Similar in structure but lacks the thiazinan ring.

    4-[(2-hydroxyethoxy)carbonyl]benzoic acid: Contains a different functional group and lacks the thiazinan ring.

Uniqueness

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for novel applications and insights into chemical and biological processes.

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

4-[(3-butyl-2-butylimino-4-oxo-1,3-thiazinane-6-carbonyl)amino]benzoic acid

InChI

InChI=1S/C20H27N3O4S/c1-3-5-11-21-20-23(12-6-4-2)17(24)13-16(28-20)18(25)22-15-9-7-14(8-10-15)19(26)27/h7-10,16H,3-6,11-13H2,1-2H3,(H,22,25)(H,26,27)

InChI Key

LOPZJXMMEIYOHN-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1N(C(=O)CC(S1)C(=O)NC2=CC=C(C=C2)C(=O)O)CCCC

Origin of Product

United States

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